Pentyl butyrate (CAS 540-18-1), also known as amyl butyrate, is a straight-chain aliphatic ester characterized by its high boiling point (185 °C), low volatility, and moderate lipophilicity (Log P ~3.18). In industrial and laboratory procurement, it is primarily selected as a low-VOC solvent, a non-halogenated extraction medium, and a stable mid-note formulation ingredient. Unlike lighter esters that act as fleeting top notes or highly volatile solvents, pentyl butyrate provides a stable liquid phase under ambient evaporation conditions, maintaining a vapor pressure of just 0.57 mmHg at 25 °C . This combination of low aqueous solubility, low viscosity, and high thermal stability makes it a critical material for precision solvent-evaporation processes, biopolymer recovery, and advanced organoleptic compounding[1].
Substituting pentyl butyrate with shorter-chain esters like ethyl butyrate or amyl acetate, or with its branched isomer isoamyl butyrate, fundamentally alters process kinetics and phase behavior. Ethyl butyrate and amyl acetate exhibit significantly higher vapor pressures (15.5 mmHg and 4.0 mmHg at 25 °C, respectively), causing them to evaporate too rapidly for use as stable target solvents in evaporative assembly or as long-lasting fixatives [1], [2]. Furthermore, shorter-chain esters possess lower partition coefficients (e.g., Log P ~1.7 for ethyl butyrate), which leads to excessive solvent loss into the aqueous phase during liquid-liquid extraction. Even the closely related isoamyl butyrate introduces steric branching that slightly increases volatility and alters the specific extraction selectivity and organoleptic profile, making generic substitution unviable for precision manufacturing[3].
In applications requiring controlled solvent evaporation, such as colloidal crystal templating or low-VOC coatings, volatility is the primary selection criteria. Pentyl butyrate exhibits a vapor pressure of 0.57 mmHg at 25 °C . In contrast, common substitute solvents like amyl acetate and ethyl butyrate exhibit vapor pressures of 4.0 mmHg and 15.5 mmHg at 25 °C, respectively [1], [2]. This significantly lower volatility allows pentyl butyrate to remain in the liquid state while more volatile co-solvents evaporate, enabling precise particle assembly and reducing overall VOC emissions.
| Evidence Dimension | Vapor Pressure at 25 °C |
| Target Compound Data | 0.57 mmHg |
| Comparator Or Baseline | Ethyl butyrate (15.5 mmHg) and Amyl acetate (4.0 mmHg) |
| Quantified Difference | ~27-fold lower volatility than ethyl butyrate; ~7-fold lower than amyl acetate |
| Conditions | Standard ambient conditions (25 °C) |
Procuring pentyl butyrate ensures stable liquid retention during evaporative processes, preventing the premature dry-out associated with lighter ester solvents.
When extracting biopolymers such as polyhydroxyalkanoates (PHAs) from aqueous fermentation biomass, the solvent must phase-separate cleanly from water. Pentyl butyrate offers an optimal lipophilicity with a Log P of ~3.18 [2]. Shorter-chain esters like ethyl butyrate have a much lower Log P (~1.7), making them too water-soluble and leading to unacceptable solvent loss into the aqueous phase [1]. Pentyl butyrate thus serves as a highly efficient, non-halogenated alternative to environmentally restricted solvents like chloroform.
| Evidence Dimension | Octanol-Water Partition Coefficient (Log P) |
| Target Compound Data | Log P ~3.18 |
| Comparator Or Baseline | Ethyl butyrate (Log P ~1.7) |
| Quantified Difference | Significantly higher lipophilicity, resulting in lower aqueous solubility and cleaner phase separation |
| Conditions | Aqueous-organic biphasic extraction systems |
Higher lipophilicity prevents costly solvent loss into aqueous waste streams, making it a superior 'green' extraction solvent for industrial biomanufacturing.
In flavor and fragrance compounding, the longevity of a note is dictated by its boiling point and odor threshold. Pentyl butyrate provides an apricot/pear profile with an odor threshold of ~210 ppb and a high boiling point of 185 °C [2]. By contrast, ethyl butyrate (boiling point 120 °C) acts as an extreme top note that dissipates rapidly upon application [1]. The 65 °C difference in boiling point allows pentyl butyrate to function as a stable mid-note fixative rather than a fleeting top note.
| Evidence Dimension | Boiling Point and Formulation Retention |
| Target Compound Data | 185 °C |
| Comparator Or Baseline | Ethyl butyrate (120 °C) |
| Quantified Difference | 65 °C higher boiling point |
| Conditions | Standard atmospheric pressure formulation |
Allows formulators to anchor fruity notes deeper into the product lifecycle, ensuring the scent profile survives the initial application phase.
Leveraging its low viscosity and high boiling point, pentyl butyrate is the ideal 'target solvent' in evaporative assembly processes. It remains in the liquid state while primary volatile solvents evaporate, enabling the precise Brownian motion required for particles to assemble into metastable colloidal crystals [1].
Due to its optimal Log P (~3.18) and immiscibility with water, pentyl butyrate is highly effective for the liquid-liquid extraction of biopolymers from aqueous fermentation broths. It provides a non-halogenated, environmentally compliant alternative to chloroform without suffering the high aqueous solvent loss seen with lighter esters [2].
With a vapor pressure of just 0.57 mmHg at 25 °C, pentyl butyrate is utilized as a low-VOC fixative and mid-note ingredient. It provides stable, long-lasting apricot and pear notes that do not flash off immediately, distinguishing it from highly volatile top-note esters like ethyl butyrate [3].
Flammable